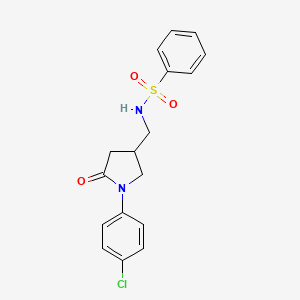
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to be effective in modulating the immune system.
Applications De Recherche Scientifique
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel derivatives of this compound and evaluated their activity against cancer cell lines such as HeLa, HCT-116, and MCF-7. Among these derivatives, compounds containing both benzenesulfonamide and imidazole moieties (specifically, compounds 11–13) demonstrated high cytotoxic effects in HeLa cancer cells (IC50: 6–7 μM). Importantly, they exhibited significantly lower cytotoxicity against non-tumor cells (HaCaT cells) . These promising results highlight its potential as a targeted anticancer therapy.
Apoptosis Induction
The same active compounds (11–13) were found to induce apoptosis in HeLa cells. They increased the early apoptotic population, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and activated caspases. These mechanisms contribute to their anticancer effects .
Metabolic Stability
In vitro metabolic stability experiments revealed that compounds 11–13 undergo first-phase oxidation reactions in human liver microsomes. The half-life values (t1/2) ranged from 9.1 to 20.3 minutes, suggesting the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .
α-Glucosidase Inhibition (Antidiabetic Potential)
Several sulfonamide derivatives, including some related to our compound, were assessed for their antidiabetic potential. Notably, compounds 3a, 3b, 3h, and 6 exhibited excellent inhibitory potential against α-glucosidase, with IC50 values ranging from 19.39 to 25.57 μM . This suggests a potential role in managing diabetes.
Mécanisme D'action
Target of Action
It’s known that similar compounds have shown a high affinity to multiple receptors , which could be a potential area of research for this compound.
Mode of Action
It’s known that similar compounds interact with their targets and induce changes that result in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their metabolic stability, with results indicating susceptibility to undergo first-phase oxidation reactions in human liver microsomes .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anticancer activity, by inducing apoptosis in cancer cells .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-6-8-15(9-7-14)20-12-13(10-17(20)21)11-19-24(22,23)16-4-2-1-3-5-16/h1-9,13,19H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUGAKMPLDYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

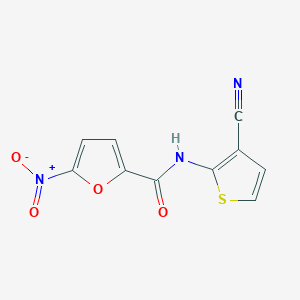
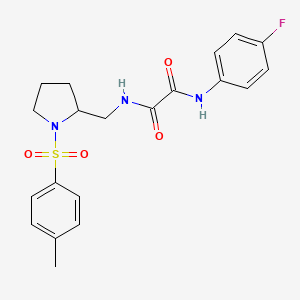
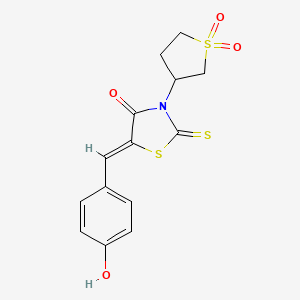
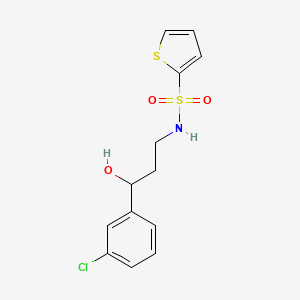
![N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide](/img/structure/B2701810.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701813.png)
![2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2701815.png)
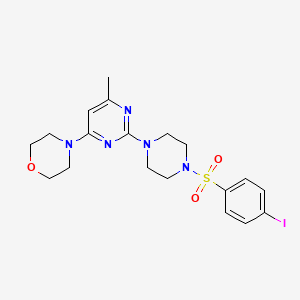
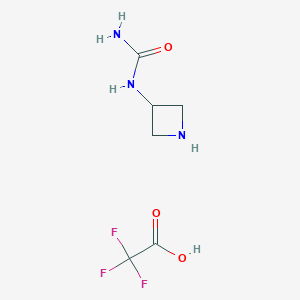

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2701821.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2701822.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2701825.png)